molecular formula C15H12Cl2O2 B12672797 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 93962-68-6

3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No.: B12672797
CAS No.: 93962-68-6
M. Wt: 295.2 g/mol
InChI Key: MEQOQDZHCOVXMB-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The hydroxy and carbonyl groups in its structure could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-hydroxyphenyl)-1-phenylpropan-1-one: Lacks the additional chlorine atom on the second phenyl ring.

    3-(2-Hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one: The hydroxy group is positioned differently on the phenyl ring.

Uniqueness

The presence of both chlorine atoms and the hydroxy group in 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one may confer unique chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

93962-68-6

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C15H12Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,19H,3,7H2

InChI Key

MEQOQDZHCOVXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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